molecular formula C10H8ClNOS B1349767 (4-(4-Chlorophenyl)thiazol-2-yl)methanol CAS No. 287198-05-4

(4-(4-Chlorophenyl)thiazol-2-yl)methanol

Cat. No. B1349767
M. Wt: 225.7 g/mol
InChI Key: UICGABWUJKMBEN-UHFFFAOYSA-N
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Description

“(4-(4-Chlorophenyl)thiazol-2-yl)methanol” is a chemical compound with the empirical formula C10H8ClNOS. It has a molecular weight of 225.69 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(4-(4-Chlorophenyl)thiazol-2-yl)methanol” can be represented by the SMILES string ClC1=CC=C(C=C1)C2=CSC(CO)=N2 . The InChI representation is 1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 .


Physical And Chemical Properties Analysis

“(4-(4-Chlorophenyl)thiazol-2-yl)methanol” is a solid compound . Its exact physical and chemical properties are not specified in the retrieved papers.

Scientific Research Applications

Synthesis and Characterization

(4-(4-Chlorophenyl)thiazol-2-yl)methanol and its derivatives are primarily involved in the synthesis and characterization of novel compounds. Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl derivative, characterized by various spectroscopic methods. The study involved detailed density functional theory (DFT) calculations to investigate molecular structure, bonding features, and vibrational wave numbers. These processes were crucial for understanding the structural changes due to electron withdrawing groups and analyzing atomic charges, thermodynamic stability, and reactivity. The antibacterial activity of the compound was also studied through molecular docking, highlighting its potential in biomedical applications (Shahana & Yardily, 2020).

Antimicrobial and Antiviral Properties

Several studies have focused on the antimicrobial and antiviral properties of (4-(4-Chlorophenyl)thiazol-2-yl)methanol derivatives. For instance, Kubba and Rahim (2018) synthesized 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The derivatives showed moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species. The study also included DFT calculations to assess thermodynamic parameters, highlighting the integration of computational and empirical methods in evaluating compound efficacy (Kubba & Rahim, 2018).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations are key techniques used in the study of (4-(4-Chlorophenyl)thiazol-2-yl)methanol derivatives. Viji et al. (2020) conducted a study on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, utilizing DFT calculations and molecular docking to understand the biological effects of the compound. This study highlights the importance of computational methods in predicting molecular interactions and biological activity (Viji et al., 2020).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - H318, and the precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICGABWUJKMBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Chlorophenyl)thiazol-2-yl)methanol

Synthesis routes and methods

Procedure details

A solution of 2-Benzyloxymethyl-4-(4-chloro-phenyl)-thiazole (2.0 g, 6.34 mmol) in 25 ml of DCM was cooled to −78° C. followed by addition of BBr3 (2.38 ml, 25.3 mmol). The reaction mixture was stirred at 25° C. for 2 h. After the completion of the reaction mixture (TLC monitoring), solution of NaHCO3 (20 mL) was added at 0° C. and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (60-120 M, 40% EtOAc-Hexane) to get the desired product (0.8 g, 57%). The corresponding cyano derivative was also prepared by the same general method.
Name
2-Benzyloxymethyl-4-(4-chloro-phenyl)-thiazole
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.38 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
57%

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